1-(4-chlorophenyl)octahydroisoquinolin-4a(2H)-ol

Catalog No.
S8069359
CAS No.
M.F
C15H20ClNO
M. Wt
265.78 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-chlorophenyl)octahydroisoquinolin-4a(2H)-ol

Product Name

1-(4-chlorophenyl)octahydroisoquinolin-4a(2H)-ol

IUPAC Name

1-(4-chlorophenyl)-2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-4a-ol

Molecular Formula

C15H20ClNO

Molecular Weight

265.78 g/mol

InChI

InChI=1S/C15H20ClNO/c16-12-6-4-11(5-7-12)14-13-3-1-2-8-15(13,18)9-10-17-14/h4-7,13-14,17-18H,1-3,8-10H2

InChI Key

KUYBDOWEEWZIMG-UHFFFAOYSA-N

SMILES

C1CCC2(CCNC(C2C1)C3=CC=C(C=C3)Cl)O

Canonical SMILES

C1CCC2(CCNC(C2C1)C3=CC=C(C=C3)Cl)O

1-(4-chlorophenyl)octahydroisoquinolin-4a(2H)-ol is a complex organic compound characterized by its unique molecular structure, which includes a chlorophenyl group and an octahydroisoquinoline framework. The compound has the molecular formula C15H18ClN and a molecular weight of approximately 247.77 g/mol. Its structure suggests potential biological activity, particularly in pharmacology, due to the presence of both a cyclic amine and an alcohol functional group.

Typical of isoquinoline derivatives:

  • Oxidation: The alcohol group can be oxidized to form corresponding carbonyl compounds or carboxylic acids.
  • Reduction: The compound may also participate in reduction reactions, converting any carbonyl groups to alcohols.
  • Substitution Reactions: The chlorophenyl group is susceptible to nucleophilic substitution, allowing for the introduction of various substituents at the para position.

These reactions are facilitated by common reagents such as potassium permanganate for oxidation and sodium borohydride for reduction.

1-(4-chlorophenyl)octahydroisoquinolin-4a(2H)-ol has been investigated for its potential biological activities. Preliminary studies suggest that it may exhibit:

  • Antimicrobial Properties: Similar compounds have shown effectiveness against various bacterial strains.
  • Anticancer Activity: Isoquinoline derivatives are often studied for their ability to inhibit cancer cell proliferation.
  • CNS Activity: Given its structural similarity to known psychoactive compounds, it may interact with neurotransmitter systems, potentially affecting mood and cognition.

Further research is needed to elucidate its mechanisms of action and therapeutic potential.

The synthesis of 1-(4-chlorophenyl)octahydroisoquinolin-4a(2H)-ol can be achieved through various methods:

  • Cyclization Reactions: Starting from appropriate phenolic precursors, cyclization can be induced using acid catalysts to form the isoquinoline structure.
  • Alkylation: The introduction of the octahydro framework can be accomplished through alkylation reactions involving suitable alkyl halides or sulfonates.
  • Chlorination: The chlorophenyl group can be introduced via electrophilic aromatic substitution using chlorinating agents.

These methods allow for the controlled synthesis of the desired compound with high yields.

1-(4-chlorophenyl)octahydroisoquinolin-4a(2H)-ol has potential applications in several fields:

  • Pharmaceutical Development: It may serve as a lead compound in drug discovery efforts targeting various diseases, particularly those involving microbial infections or cancer.
  • Chemical Research: Its unique structure makes it a valuable building block in organic synthesis, facilitating the development of more complex molecules.
  • Material Science: Investigations into its physical properties could lead to applications in creating novel materials with specific functionalities.

Studies on 1-(4-chlorophenyl)octahydroisoquinolin-4a(2H)-ol's interactions with biological targets are crucial for understanding its pharmacological profile. Interaction studies may include:

  • Binding Affinity Tests: Assessing how well the compound binds to specific receptors or enzymes.
  • In Vivo Studies: Evaluating its effects in animal models to determine efficacy and safety profiles.
  • Mechanistic Studies: Investigating the pathways through which the compound exerts its biological effects.

These studies are essential for advancing the compound towards clinical applications.

Several compounds share structural similarities with 1-(4-chlorophenyl)octahydroisoquinolin-4a(2H)-ol, including:

Compound NameStructureNotable Features
1-(3-chlorophenyl)octahydroisoquinolin-4a(2H)-olSimilar isoquinoline backboneDifferent halogen substitution
1-(4-fluorophenyl)octahydroisoquinolin-4a(2H)-olSimilar structure with fluorinePotentially different biological activity
1-(phenyl)octahydroisoquinolin-4a(2H)-olLacks halogen substitutionBasic isoquinoline structure

Uniqueness

The uniqueness of 1-(4-chlorophenyl)octahydroisoquinolin-4a(2H)-ol lies in its specific substitution pattern and the presence of both a chlorine atom and an alcohol functional group. This distinct arrangement contributes to its potential biological activities and applications in medicinal chemistry, setting it apart from other similar compounds. Its ability to interact with various biological targets makes it a candidate for further research and development in therapeutic contexts.

XLogP3

2.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

265.1233420 g/mol

Monoisotopic Mass

265.1233420 g/mol

Heavy Atom Count

18

Dates

Last modified: 01-05-2024

Explore Compound Types